molecular formula C14H15Cl2N3 B3208554 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride CAS No. 1051368-62-7

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride

Cat. No.: B3208554
CAS No.: 1051368-62-7
M. Wt: 296.2 g/mol
InChI Key: LRANZHYGRFBWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride typically involves the cyclization of o-phenylenediamine with 3-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzimidazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups to the benzimidazole ring.

Scientific Research Applications

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1H-benzimidazole: The parent compound of the benzimidazole family.

    2-(3-methylphenyl)-1H-benzimidazole: A structural isomer with different substitution patterns.

    5-nitro-1H-benzimidazole: A derivative with a nitro group at the 5-position.

Uniqueness: 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(3-methylphenyl)benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17;;/h2-9H,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRANZHYGRFBWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.